molecular formula C8H6N2O2S B2432572 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid CAS No. 42816-77-3

2-(2,1,3-Benzothiadiazol-4-yl)acetic acid

Cat. No.: B2432572
CAS No.: 42816-77-3
M. Wt: 194.21
InChI Key: JUOHNWGCIDUACA-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-4-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzothiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. This compound is known for its applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid typically involves the reaction of benzothiadiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the benzothiadiazole moiety.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound, which lacks the acetic acid moiety.

    2-(2,1,3-Benzothiadiazol-4-yl)methanol: A similar compound with a hydroxyl group instead of a carboxyl group.

    2-(2,1,3-Benzothiadiazol-4-yl)ethylamine: A derivative with an amine group.

Uniqueness: 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety allows for further chemical modifications, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-5-2-1-3-6-8(5)10-13-9-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHNWGCIDUACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42816-77-3
Record name 2-(2,1,3-benzothiadiazol-4-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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